A Technical Guide to the Structural Elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
A Technical Guide to the Structural Elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
This guide provides a comprehensive, in-depth technical framework for the structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, a compound of interest for researchers, scientists, and professionals in drug development, particularly as it is a known impurity of Dapoxetine. This document emphasizes the logical flow of analytical techniques, the rationale behind experimental choices, and the interpretation of complex data to arrive at an unambiguous structural assignment.
Introduction
The precise structural characterization of any chemical entity is paramount in the fields of medicinal chemistry and pharmaceutical development. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of a drug substance. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (C₁₉H₁₈O₂, Molar Mass: 278.34 g/mol ) represents a key process-related impurity in the synthesis of Dapoxetine. Its complete structural elucidation is therefore a critical aspect of quality control and regulatory compliance. This guide outlines a systematic approach to confirming its structure, employing a suite of modern analytical techniques.
Strategic Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS)
Expertise & Experience: The initial and most crucial step is to confirm the molecular weight and deduce the elemental composition. Electrospray Ionization (ESI) is a "soft" ionization technique suitable for this molecule as it minimizes fragmentation, ensuring the molecular ion is observed.[1] High-resolution mass spectrometry (HRMS) is essential for determining the exact mass, which in turn allows for the confident prediction of the molecular formula.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the ESI needle.[2]
-
Instrument Setup:
-
Ionization Mode: Positive ion mode is preferred due to the potential for protonation of the hydroxyl group.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen, at a flow rate appropriate for the solvent.
-
Drying Gas: Nitrogen, heated to facilitate desolvation of the charged droplets.[3][4]
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).
Expected Data & Interpretation:
-
Molecular Ion Peak: Expect a prominent peak at m/z 279.1385, corresponding to the protonated molecule [C₁₉H₁₈O₂ + H]⁺. The exact mass provides strong evidence for the molecular formula C₁₉H₁₈O₂.
-
Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. Key expected fragments for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol include:
-
Loss of water (H₂O) from the protonated molecular ion, resulting in a peak at m/z 261.1279 [M+H-H₂O]⁺. This is a characteristic fragmentation for alcohols.[5]
-
Cleavage of the C-O ether bond, potentially leading to fragments corresponding to the naphthalenyloxy cation or the phenylpropanol cation. Aryl ethers can undergo cleavage adjacent to the aromatic ring.[6][7][8][9]
-
Benzylic cleavage is also a common fragmentation pathway for secondary benzylic alcohols.[10]
-
| Ion | m/z (calculated) | Possible Origin |
| [M+H]⁺ | 279.1385 | Protonated molecular ion |
| [M+Na]⁺ | 301.1204 | Sodium adduct |
| [M+H-H₂O]⁺ | 261.1279 | Dehydration of the alcohol |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. For 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, we expect to see characteristic absorptions for the hydroxyl group, the aromatic rings, and the ether linkage. Attenuated Total Reflectance (ATR) is a convenient sampling method that requires minimal sample preparation.[11][12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[14]
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Expected Data & Interpretation:
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[15][16][17]
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the phenyl and naphthalene rings.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the C-H stretching of the propanol chain.
-
C=C Aromatic Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O Stretch (Alcohol): A strong band for the secondary alcohol C-O stretch is expected around 1100 cm⁻¹.[15][18]
-
C-O Stretch (Aryl Ether): Aryl alkyl ethers typically show two strong C-O stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[19]
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3500 - 3200 | Strong, Broad |
| C-H (aromatic) | 3100 - 3000 | Sharp, Medium |
| C-H (aliphatic) | 2960 - 2850 | Medium to Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O (aryl ether, asym.) | ~1250 | Strong |
| C-O (secondary alcohol) | ~1100 | Strong |
Part 2: Detailed Structural Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the unambiguous assignment of all protons and carbons and confirm the connectivity of the different structural fragments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[20] Ensure the sample is fully dissolved.
-
1D ¹H NMR Acquisition:
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[24][25]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[24][25][26]
-
¹H and ¹³C NMR - Predicted Chemical Shifts and Assignments
Interpretation Logic: The expected chemical shifts are predicted based on the known effects of the functional groups. The electronegative oxygen of the ether and alcohol will deshield adjacent protons and carbons. The aromatic rings will have signals in the characteristic downfield region.
¹H NMR Predicted Data:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| OH | 2.0 - 4.0 | Broad Singlet | 1H | Exchangeable proton of the alcohol. |
| H-1' | ~4.8 - 5.2 | Triplet | 1H | Benzylic proton, deshielded by phenyl ring and OH group. |
| H-2' | ~2.1 - 2.5 | Multiplet | 2H | Methylene protons adjacent to the chiral center. |
| H-3' | ~4.1 - 4.5 | Triplet | 2H | Methylene protons deshielded by the ether oxygen. |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |
| Naphthyl-H | 6.8 - 8.2 | Multiplet | 7H | Protons of the 1-substituted naphthalene ring. |
¹³C NMR Predicted Data:
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-1' | 70 - 75 | Carbon bearing the hydroxyl group. |
| C-2' | 35 - 40 | Aliphatic methylene carbon. |
| C-3' | 65 - 70 | Methylene carbon attached to the ether oxygen. |
| Phenyl-C | 125 - 145 | Carbons of the benzene ring. |
| Naphthyl-C | 105 - 135 | Carbons of the naphthalene ring. |
| Naphthyl-C (C-O) | 150 - 155 | Naphthalene carbon attached to the ether oxygen. |
2D NMR - Confirming Connectivity
Expertise & Experience: 2D NMR is indispensable for connecting the structural fragments identified in 1D NMR. HMBC is particularly powerful here as it will show correlations across the ether linkage, definitively connecting the naphthalenyloxy and phenylpropanol moieties.
Caption: Key expected HMBC correlations for structural confirmation. Note: A placeholder image is used in the DOT script. In a real scenario, this would be the chemical structure.
-
COSY: Will confirm the -CH(OH)-CH₂-CH₂-O- spin system through correlations between H-1' and H-2', and between H-2' and H-3'.
-
HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.
-
HMBC:
-
A crucial correlation from the protons at H-3' (δ ~4.1-4.5 ppm) to the naphthalene carbon bearing the ether oxygen (C-1 of naphthalene, δ ~150-155 ppm) will definitively establish the ether linkage.
-
Correlations from H-1' to the ipso-carbon of the phenyl ring will confirm the attachment of the propanol chain to the phenyl group.
-
Part 3: Absolute Stereochemistry - Single Crystal X-Ray Crystallography
Expertise & Experience: 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol contains a chiral center at the C-1' position of the propanol chain. While NMR can confirm the relative stereochemistry if diastereomers are present, single crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[6][7][27]
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth:
-
Slow evaporation of a saturated solution is a common method. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly in a dust-free environment.[28][29][30]
-
Solvent layering, where a poor solvent is carefully layered on top of a solution of the compound in a good solvent, can also be effective.
-
-
Crystal Mounting: Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is used to cool the crystal, which minimizes thermal motion and improves data quality. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the precise atomic coordinates, bond lengths, and bond angles, ultimately revealing the three-dimensional structure and the absolute configuration.
Conclusion
The structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is achieved through a systematic and hierarchical application of modern analytical techniques. Mass spectrometry and FTIR provide initial, foundational data on the molecular formula and functional groups. 1D and 2D NMR spectroscopy then offer a detailed map of the molecular connectivity, allowing for the unambiguous assignment of the core structure. Finally, single crystal X-ray crystallography provides the definitive determination of the absolute stereochemistry. This comprehensive approach ensures the highest level of scientific rigor and trustworthiness, which is essential for any compound intended for or related to pharmaceutical use.
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